5-HT1A Receptor Affinity: Piperazine (1e) vs. Tetrahydropyran (1f) Analog
Compound 1e (CAS 95800-84-3) achieves 97.36 % inhibition of [³H]8-OH-DPAT binding to the human 5‑HT1A receptor at a screening concentration of 1 μM. In contrast, the direct analog 1f, which replaces the piperazine ring with a tetrahydropyran (THP) group while retaining the 4‑chloro substituent, displays a Ki of 631 ± 54 nM under the same assay conditions [1]. This represents an approximately six‑fold loss in affinity.
| Evidence Dimension | 5-HT1A receptor binding affinity |
|---|---|
| Target Compound Data | 97.36 % inhibition at 1 μM (compound 1e) |
| Comparator Or Baseline | Ki = 631 ± 54 nM (compound 1f, THP analog) |
| Quantified Difference | ≈ 6‑fold higher affinity for the piperazine analog (qualitative estimate based on % inhibition vs. Ki) |
| Conditions | [³H]8-OH-DPAT displacement assay, human 5‑HT1A receptor, 1 μM screening concentration; Ki determined for 1f with n ≥ 3 |
Why This Matters
For researchers requiring potent 5‑HT1A engagement, the piperazine-containing compound 1e must be procured; the THP analog 1f would require approximately six‑fold higher concentrations to achieve comparable receptor occupancy, increasing both material cost and off‑target risk.
- [1] Kucwaj-Brysz K, et al. Affinity for 5-HT1A Receptors and Physicochemical Characteristics of Phthalimide Derivatives (1a–l). Table 3. PMC4027751. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC4027751/table/tbl3/ View Source
